molecular formula C20H23ClN4O4S B4980817 1-[(4-chlorophenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine

1-[(4-chlorophenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine

Cat. No. B4980817
M. Wt: 450.9 g/mol
InChI Key: CJUCGZULFDPBFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chlorophenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine, also known as CNS-5161, is a piperazine derivative that has been extensively studied for its potential use in the treatment of various neurological disorders. This compound has been found to have a unique mechanism of action that makes it a promising candidate for further research in this field.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine involves the modulation of several neurotransmitter systems in the brain, including dopamine, serotonin, and acetylcholine. This compound has been found to enhance the release of these neurotransmitters, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
1-[(4-chlorophenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine has been found to have several biochemical and physiological effects in the brain. These effects include the modulation of several neurotransmitter systems, the enhancement of synaptic plasticity, and the reduction of oxidative stress. These effects have been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[(4-chlorophenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine is its unique mechanism of action, which makes it a promising candidate for further research in the field of neurological disorders. However, one of the limitations of this compound is that it has not yet been extensively studied in human clinical trials.

Future Directions

There are several future directions for research on 1-[(4-chlorophenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine. These include further studies on its mechanism of action, its potential use in the treatment of various neurological disorders, and its safety and efficacy in human clinical trials. Additionally, future research could focus on the development of new derivatives of 1-[(4-chlorophenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine with improved pharmacological properties.

Synthesis Methods

The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine involves the reaction of 1-(4-chlorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine with pyrrolidine. This reaction is carried out using standard organic chemistry techniques and has been described in detail in several research papers.

Scientific Research Applications

1-[(4-chlorophenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine has been extensively studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been found to have a unique mechanism of action that makes it a promising candidate for further research in this field.

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-(4-nitro-3-pyrrolidin-1-ylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O4S/c21-16-3-6-18(7-4-16)30(28,29)24-13-11-22(12-14-24)17-5-8-19(25(26)27)20(15-17)23-9-1-2-10-23/h3-8,15H,1-2,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUCGZULFDPBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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